molecular formula C15H14N4O4 B2956394 N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 941999-48-0

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2956394
CAS No.: 941999-48-0
M. Wt: 314.301
InChI Key: CLCWZTKGWXDWNM-UHFFFAOYSA-N
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Description

N1-(4-Methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a nitro-substituted aryl group (4-methyl-2-nitrophenyl) and a pyridinylmethyl moiety. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-5-6-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCWZTKGWXDWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of 4-methyl-2-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide would depend on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide and related oxalamides:

Compound Substituents Key Features Applications/Findings Reference
Target Compound N1-(4-methyl-2-nitrophenyl), N2-(pyridin-2-ylmethyl) Nitro group enhances electron-withdrawing effects; pyridine enables H-bonding/π-stacking. Not explicitly stated, but likely explored for antiviral or enzyme inhibition. N/A
N1-(4-Chlorophenyl)-N2-(thiazolylmethyl) N1-(4-chlorophenyl), N2-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl) Chlorine (electron-withdrawing) and hydroxyl-ethyl thiazole improve solubility and binding affinity. Antiviral activity against HIV via CD4-binding site inhibition; 36–53% synthetic yields.
S336 (CAS 745047-53-4) N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl) Methoxy groups (electron-donating) enhance stability; approved as a flavoring agent (FEMA 4233). Umami taste enhancement; metabolized via hydrolytic pathways with high safety margins.
N1-(3-Chloro-4-fluorophenyl)-N2-phenethyl N1-(3-chloro-4-fluorophenyl), N2-(4-methoxyphenethyl) Halogen substituents increase lipophilicity; methoxy group modulates electronic properties. Explored as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase.
N1-(Adamantyl)-N2-(aryloxy) N1-(adamant-2-yl), N2-(4-chlorobenzyloxy/4-nitrobenzyloxy) Bulky adamantyl group enhances steric hindrance; nitro/chloro groups affect reactivity. Studied for structure–activity relationships in enzyme inhibition or material science.

Key Structural and Functional Comparisons

Electron Effects: The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in S336 ) or halogens (e.g., chloro/fluoro in compound 28 ).

Solubility and Bioavailability :

  • Pyridinylmethyl (target) vs. thiazolylmethyl (compound 13 ): Pyridine’s aromatic nitrogen may enhance water solubility compared to thiazole’s sulfur, but the nitro group’s hydrophobicity could counterbalance this.
  • Methoxy groups in S336 improve solubility and metabolic stability, contributing to its regulatory approval as a food additive .

Metabolic Pathways :

  • Oxalamides with methoxy or hydroxy groups (e.g., S336 , compound 16 ) undergo hydrolytic cleavage, yielding benign metabolites. The nitro group in the target compound, however, may undergo reduction to aromatic amines, which could raise toxicity concerns .

Biological Activity :

  • Antiviral oxalamides (e.g., compound 13 ) rely on substituents like 4-chlorophenyl for target binding. The target’s nitro group may enhance interactions with electron-rich enzyme pockets.
  • Halogenated analogs (compound 28 ) show efficacy in enzyme inhibition, suggesting the target’s nitro group could similarly modulate activity in therapeutic contexts.

Biological Activity

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields, supported by data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C15H14N4O4
Molecular Weight 314.30 g/mol
CAS Number 941895-36-9

The structure features a nitrophenyl group and a pyridinylmethyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-nitroaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzyme activity or modulate receptor functions by binding to these targets. The presence of both a nitro group and a pyridinylmethyl group allows for diverse interactions in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting cell proliferation in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Studies : In vitro tests demonstrated that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism, which could be leveraged for therapeutic applications.

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